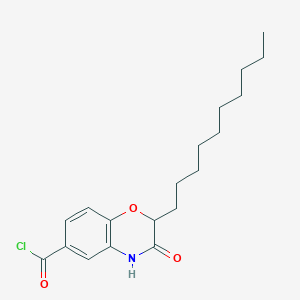
2-Decyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Decyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbonyl chloride: is a synthetic organic compound belonging to the benzoxazine family Benzoxazines are known for their unique ring structure, which includes both nitrogen and oxygen atoms This particular compound is characterized by the presence of a decyl group, a carbonyl chloride functional group, and a benzoxazine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Decyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbonyl chloride typically involves the following steps:
Formation of the Benzoxazine Core: The initial step involves the formation of the benzoxazine ring.
Introduction of the Decyl Group: The decyl group can be introduced via alkylation reactions, where the benzoxazine intermediate is treated with a decyl halide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, solventless synthesis methods have been explored to reduce environmental impact and improve efficiency .
化学反应分析
Types of Reactions
2-Decyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: The benzoxazine ring can undergo oxidation reactions to form quinone derivatives under the influence of oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols; conditions include the use of a base like triethylamine.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride; conditions include anhydrous solvents and low temperatures.
Oxidation: Oxidizing agents like potassium permanganate; conditions include acidic or basic aqueous solutions.
Major Products Formed
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
Alcohols: Formed from reduction reactions.
Quinone Derivatives: Formed from oxidation reactions.
科学研究应用
2-Decyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbonyl chloride has several scientific research applications:
Materials Science: Used in the synthesis of advanced polymers and resins with enhanced thermal and mechanical properties.
Pharmaceuticals: Investigated for its potential as a building block in the synthesis of bioactive molecules and drug candidates.
Chemical Research: Employed as a reagent in organic synthesis for the preparation of various functionalized benzoxazine derivatives.
Biological Studies: Explored for its potential antimicrobial and anticancer activities.
作用机制
The mechanism of action of 2-Decyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbonyl chloride involves its interaction with specific molecular targets and pathways:
Nucleophilic Attack: The carbonyl chloride group is susceptible to nucleophilic attack, leading to the formation of covalent bonds with nucleophiles such as amines and thiols.
Ring-Opening Reactions: The benzoxazine ring can undergo ring-opening reactions under acidic or basic conditions, leading to the formation of various intermediates.
Oxidative Stress: The compound can induce oxidative stress in biological systems, leading to potential antimicrobial and anticancer effects.
相似化合物的比较
Similar Compounds
3,4-Dihydro-2H-1,4-benzoxazine-6-carbonyl chloride: Lacks the decyl group but shares similar reactivity and applications.
2-Decyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate: Contains a carboxylate group instead of a carbonyl chloride group, leading to different reactivity and applications.
2-Decyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-4-one: Lacks the carbonyl chloride group but has similar structural features.
Uniqueness
2-Decyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbonyl chloride is unique due to the presence of both a decyl group and a carbonyl chloride functional group.
属性
CAS 编号 |
61545-83-3 |
|---|---|
分子式 |
C19H26ClNO3 |
分子量 |
351.9 g/mol |
IUPAC 名称 |
2-decyl-3-oxo-4H-1,4-benzoxazine-6-carbonyl chloride |
InChI |
InChI=1S/C19H26ClNO3/c1-2-3-4-5-6-7-8-9-10-17-19(23)21-15-13-14(18(20)22)11-12-16(15)24-17/h11-13,17H,2-10H2,1H3,(H,21,23) |
InChI 键 |
SANPZDIUFUFTRJ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCC1C(=O)NC2=C(O1)C=CC(=C2)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


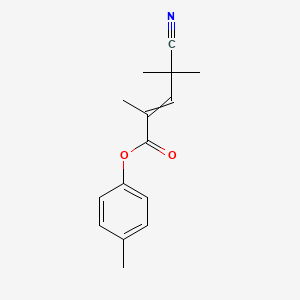
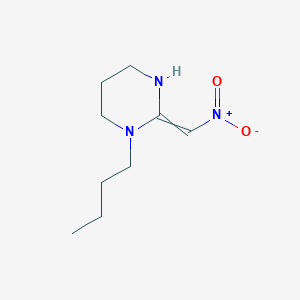

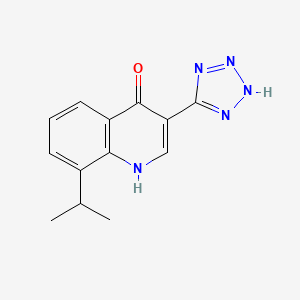
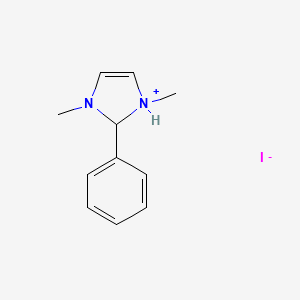
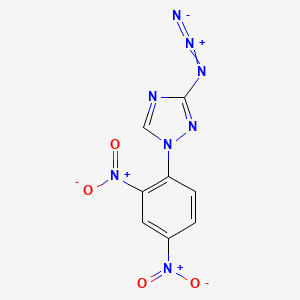
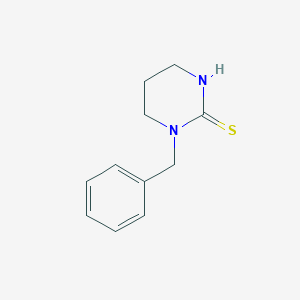
![3-Chloro-6-[4-methyl-2-nitro-6-(prop-2-en-1-yl)phenoxy]pyridazine](/img/structure/B14592230.png)
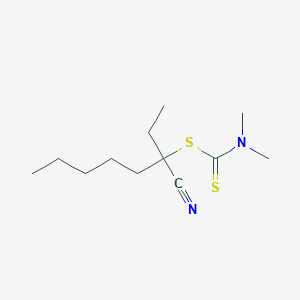
![2-Propenamide, N-[3-(diethylamino)propyl]-2-methyl-](/img/structure/B14592237.png)

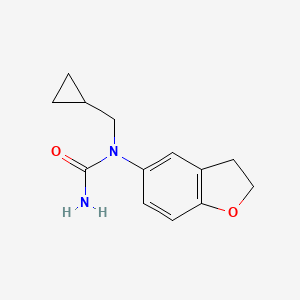
![4-[5-(3-Chlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrrol-3-yl]pyridine](/img/structure/B14592256.png)
![N-[1-(3-Fluorophenyl)ethyl]-N'-(2-hydroxyethyl)thiourea](/img/structure/B14592257.png)
